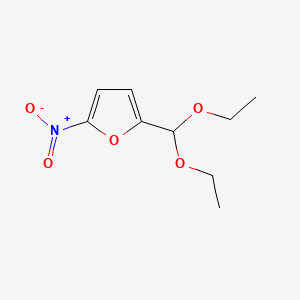

2-(Diethoxymethyl)-5-nitrofuran

Descripción general

Descripción

This would typically include the compound’s molecular formula, molar mass, and possibly its structure. For example, a similar compound, 2-(Diethoxymethyl)furan, has a molecular formula of C9H14O3 .

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Nitrofuran Derivatives and Cytotoxicity Mechanisms

Nitrofurans, which include derivatives like 2-(Diethoxymethyl)-5-nitrofuran, have been studied for their antimicrobial properties and associated cytotoxic effects. Research reveals that the cytotoxicity of nitrofuran drugs is not solely due to reactive oxygen species (ROS) generation through redox cycling, suggesting the presence of a nitro-reduction independent mechanism of toxicity. Non-nitrated derivatives of nitrofuran, despite not entering into redox cycles, were found to generate intracellular ROS in similar amounts to their nitrated counterparts, indicating complex mechanisms of cell toxicity beyond redox cycling. These findings could have implications for the development of nitrofuran derivatives with enhanced safety profiles for medical applications (Gallardo-Garrido et al., 2020).

Antibacterial Activity and Structure-Activity Relationships

The synthesis and investigation of 5-nitrofuran derivatives, including compounds structurally related to 2-(Diethoxymethyl)-5-nitrofuran, have shown significant antibacterial activity. These studies have helped in understanding the quantitative structure-activity relationships (QSAR) that govern the antibacterial efficacy of nitrofuran compounds. The antibacterial activity against both Gram-positive and Gram-negative bacteria has been linked to specific structural features of the nitrofuran derivatives, providing insights into the design of more effective antibacterial agents (Pires et al., 2001).

Potential in Radiotherapy as Radiosensitizers

Studies on 2-nitrofuran, a compound closely related to 2-(Diethoxymethyl)-5-nitrofuran, have evaluated its potential as a radiosensitizer in radiotherapy. The interaction of low-energy electrons with 2-nitrofuran has been examined, revealing effective molecular decomposition, which could have implications for enhancing the efficacy of radiotherapy in cancer treatment. The identification of major resonance regions where abundant anions are detected suggests a potential pathway for radiosensitization through electron attachment processes (Saqib et al., 2020).

Chemical Synthesis and Catalysis

Research on the chloroalkylation of furans, including those with diethoxyphosphinoylmethyl groups similar to 2-(Diethoxymethyl)-5-nitrofuran, has provided valuable insights into their reactivity and potential applications in chemical synthesis. These studies have led to the development of new methodologies for the synthesis of chloromethyl derivatives of furans, which could be utilized as intermediates in the production of pharmaceuticals and other chemical compounds (Pevzner, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(diethoxymethyl)-5-nitrofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-3-13-9(14-4-2)7-5-6-8(15-7)10(11)12/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOCEYGKBVVPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=C(O1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188088 | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethoxymethyl)-5-nitrofuran | |

CAS RN |

3455-50-3 | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003455503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(diethoxymethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

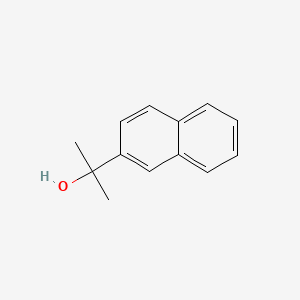

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine](/img/structure/B3060977.png)

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)